3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid
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Overview
Description
3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid is a boronic acid derivative with the molecular formula C7H6BF3O3. It is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Fluoro-5-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism by which 3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid exerts its effects is through its participation in cross-coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)benzeneboronic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid is unique due to the presence of both fluorine and trifluoromethoxy groups. These groups enhance the compound’s reactivity and stability, making it particularly valuable in cross-coupling reactions. Additionally, the trifluoromethoxy group imparts lipophilicity, which can be advantageous in the design of biologically active molecules .
Properties
Molecular Formula |
C7H5BF4O3 |
---|---|
Molecular Weight |
223.92 g/mol |
IUPAC Name |
[3-fluoro-5-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H5BF4O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H |
InChI Key |
HWNWEMJIJPSMJK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OC(F)(F)F)(O)O |
Origin of Product |
United States |
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